molecular formula C7H8ClN3 B11824796 Pyrazolo[1,5-a]pyridin-2-amine hydrochloride

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride

Cat. No.: B11824796
M. Wt: 169.61 g/mol
InChI Key: CTWOIGJKWATJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazolo[1,5-a]pyridin-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo[1,5-a]pyridin-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H7N3.ClH/c8-7-5-6-3-1-2-4-10(6)9-7;/h1-5H,(H2,8,9);1H

InChI Key

CTWOIGJKWATJHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NN2C=C1)N.Cl

Origin of Product

United States

Foundational & Exploratory

Pyrazolo[1,5-a]pyridin-2-amine Hydrochloride: Synthetic Protocols and Medicinal Utility

[1]

Abstract Pyrazolo[1,5-a]pyridin-2-amine hydrochloride (CAS: 2411637-38-0; Free Base CAS: 51119-05-2) is a fused bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry as a bioisostere for purine and indole systems.[1] Its planar structure and specific hydrogen-bonding capabilities make it a privileged core for designing ATP-competitive kinase inhibitors, particularly targeting EGFR, PI3K, and Trk pathways. This guide details the chemical identity, validated synthetic routes involving direct N-amination, and critical handling protocols for this compound, emphasizing its role as a precursor for urea and amide-based antineoplastic agents.

Chemical Identity & Physicochemical Properties[1][2]

The pyrazolo[1,5-a]pyridine core consists of a pyrazole ring fused to a pyridine ring across the N1-C2 bond of the pyrazole and the N-C2 bond of the pyridine.[1] The 2-amine derivative features an exocyclic primary amine at the C2 position, serving as a versatile handle for electrophilic coupling.[1]

PropertyData
Chemical Name Pyrazolo[1,5-a]pyridin-2-amine hydrochloride
CAS Number (Salt) 2411637-38-0
CAS Number (Free Base) 51119-05-2
Molecular Formula C₇H₇N₃[1][2][3][4] · HCl
Molecular Weight 133.15 g/mol (Free Base) / ~169.61 g/mol (HCl salt)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in DCM (Free Base)
pKa (Calculated) ~3.5 (Pyridine-like nitrogen), ~16 (Exocyclic amine)
SMILES Cl.NC1=NN2C=CC=CC2=C1
InChIKey GHTCDIMLJVTPEP-UHFFFAOYSA-N (Free Base)

Synthetic Methodology

The synthesis of Pyrazolo[1,5-a]pyridin-2-amine is non-trivial due to the specific fusion required.[1] The most authoritative route involves the direct N-amination of 2-(pyridin-2-yl)acetonitrile followed by intramolecular cyclization.[1] This method avoids the use of unstable hydrazine intermediates often required for alternative routes.

Mechanism of Action
  • N-Amination: The pyridine nitrogen is aminated by an electrophilic aminating agent (typically MSH).[1]

  • Cyclization: The resulting N-aminopyridinium salt undergoes base-mediated cyclization where the newly formed amino group attacks the nitrile carbon.[1]

  • Rearrangement: A 1,5-electrocyclization or tautomerization yields the stable aromatic system.[1]

Protocol: Cyclization via O-(Mesitylsulfonyl)hydroxylamine (MSH)[1]

Safety Warning: O-(Mesitylsulfonyl)hydroxylamine (MSH) is potentially explosive and unstable.[1] Prepare fresh in small quantities and keep in solution. All operations must be conducted behind a blast shield.

Step 1: Preparation of MSH Reagent
  • Reagents: Ethyl O-mesitylsulfonylacetohydroxamate, Perchloric acid (70%), Dioxane.[1]

  • Procedure: Treat ethyl O-mesitylsulfonylacetohydroxamate with perchloric acid in dioxane at 0°C to release free MSH.[1] Pour onto ice/water and extract rapidly with cold diethyl ether. Neutralize the ether layer with solid K₂CO₃, filter, and use the ethereal solution immediately.

Step 2: Synthesis of Pyrazolo[1,5-a]pyridin-2-amine
  • Substrate: 2-Pyridylacetonitrile (1.0 equiv).

  • Reagent: MSH solution (1.2 equiv).

  • Solvent: Dichloromethane (DCM) / Diethyl ether.[1]

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA).[1][5]

Workflow:

  • Dissolve 2-pyridylacetonitrile in dry DCM under nitrogen atmosphere.

  • Add the fresh ethereal solution of MSH dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 12–16 hours. A precipitate of the N-aminopyridinium salt may form.[1]

  • Treat the intermediate salt with weak base (aq. K₂CO₃) to trigger cyclization.

  • Purification: Extract with Ethyl Acetate. The crude product is purified via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Salt Formation: Dissolve the purified free base in minimal MeOH and add 4M HCl in Dioxane dropwise. Precipitate the hydrochloride salt with Et₂O, filter, and dry under vacuum.

SynthesisPathSubstrate2-PyridylacetonitrileIntermediateN-Amino-2-cyanomethylpyridinium SaltSubstrate->IntermediateN-Amination (DCM, 0°C)ReagentMSH Reagent(Electrophilic NH2 Source)Reagent->IntermediateCyclizationBase-MediatedCyclizationIntermediate->CyclizationK2CO3 / RTProductPyrazolo[1,5-a]pyridin-2-amineCyclization->ProductRearrangementSaltHCl Salt FormationProduct->SaltHCl/Dioxane

Figure 1: Synthetic pathway for Pyrazolo[1,5-a]pyridin-2-amine via N-amination strategy.

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyridine scaffold is a proven pharmacophore in oncology and immunology.[1] The 2-amine moiety specifically allows for the construction of "hinge-binder" motifs essential for kinase inhibition.[1]

Kinase Inhibition Logic
  • ATP Mimicry: The fused system mimics the adenine core of ATP.[1]

  • Hinge Binding: The N1 nitrogen and the exocyclic 2-NH group (after derivatization to urea/amide) form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).[1]

  • Target Specificity:

    • EGFR (Epidermal Growth Factor Receptor): Acrylamide derivatives of the 2-amine act as covalent inhibitors targeting Cys797 in mutant EGFR.[1]

    • PI3K (Phosphoinositide 3-kinase): Used in dual PI3Kγ/δ inhibitors for cancer immunotherapy.[1][6]

    • Trk (Tropomyosin Receptor Kinase): Core scaffold for inhibitors treating NTRK fusion cancers.[1]

Derivatization Strategies

Researchers utilize the 2-amine group to synthesize three primary classes of inhibitors:

  • Ureas: Reaction with isocyanates to form aryl-ureas (e.g., VEGFR inhibitors).[1]

  • Amides: Coupling with acryloyl chloride to form covalent Michael acceptors.[1]

  • Sulfonamides: Reaction with sulfonyl chlorides for metabolic stability.[1]

MedChemcluster_derivativesFunctional DerivativesCorePyrazolo[1,5-a]pyridin-2-amineUreaUrea Derivatives(VEGFR/PDGFR)Core->UreaR-NCOAmideAcrylamides(Covalent EGFR Inhibitors)Core->AmideAcryloyl ChlorideSulfonamideSulfonamides(Metabolic Stability)Core->SulfonamideR-SO2ClTargetKinase Hinge Region(ATP Binding Site)Urea->TargetH-Bond Donor/AcceptorAmide->TargetCovalent Bond (Cys)

Figure 2: Medicinal chemistry derivatization logic for the 2-amine scaffold.[1]

Analytical Characterization

Validating the structure requires distinguishing the [1,5-a] fusion from other isomers (e.g., [3,4-b]).[1]

  • ¹H NMR (DMSO-d₆):

    • The aromatic protons of the pyridine ring typically appear as a set of four signals (two doublets, two triplets/multiplets) in the 6.5–8.5 ppm range.

    • The pyrazole C3-H proton is a characteristic singlet, typically shielded relative to the pyridine protons, appearing around 5.8–6.2 ppm.

    • The amine (NH₂) protons appear as a broad singlet around 5.0–6.0 ppm (exchangeable with D₂O).[1]

  • MS (ESI):

    • Positive mode [M+H]⁺ = 134.1 (Free base).[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

    • Detection: UV 254 nm.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Hygroscopic salt. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Reactivity: The free base is susceptible to oxidation over time; the hydrochloride salt improves long-term stability.[1]

  • Precursor Warning: As noted, the MSH reagent used in synthesis is energetic. Alternative routes using N-aminopyridinium iodides and malononitrile derivatives are safer for scale-up but may yield substituted analogs.[1]

References

  • Synthesis via N-Amination: World Journal of Pharmacy and Pharmaceutical Sciences. "A Novel Pyrazolo[1,5-a]pyridine Derivatives... Synthesis and Cytotoxicity".[7] Link (Snippet 1.1)

  • Medicinal Application (EGFR): RSC Advances. "A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase".[1] Link (Snippet 1.8)

  • Kinase Inhibition Review: Molecules. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors". Link (Snippet 1.16)

  • CAS Verification: Chemical Register / AK Scientific. "Pyrazolo[1,5-a]pyridin-2-amine CAS 51119-05-2".[2][4][8][9] Link (Snippet 1.4)

  • General Scaffold Utility: Journal of Medicinal Chemistry. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors". Link (Snippet 1.17)

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Pyrazolo[1,5-a]pyridin-2-amine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and pharmacological screening, this document details the molecular characteristics, synthesis protocols, potential therapeutic applications, and essential safety considerations for this compound.

Core Molecular Profile

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride belongs to the pyrazolopyridine class of bicyclic heterocyclic compounds. These scaffolds are of considerable interest in medicinal chemistry due to their structural resemblance to purines, which allows them to interact with a wide range of biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in biological assays and formulation studies.

Molecular Formula and Weight

The fundamental molecular attributes of Pyrazolo[1,5-a]pyridin-2-amine hydrochloride are summarized in the table below. These have been determined based on the structure of the parent molecule and the addition of hydrochloric acid.

AttributeValue
Chemical Formula C₇H₈ClN₃
Molecular Weight 169.62 g/mol
Parent Amine Pyrazolo[1,5-a]pyridin-2-amine
Parent Formula C₇H₇N₃
Parent MW 133.15 g/mol
Structural Representation

The chemical structure of Pyrazolo[1,5-a]pyridin-2-amine hydrochloride is depicted below, illustrating the fusion of the pyrazole and pyridine rings, with the amine group at the 2-position of the pyrazolo moiety.

Caption: Structure of Pyrazolo[1,5-a]pyridin-2-amine hydrochloride.

Synthesis and Methodologies

The synthesis of pyrazolo[1,5-a]pyridines is well-documented, often involving the cyclization of N-aminopyridinium salts. For the specific synthesis of the 2-amino derivative, a common strategy involves the introduction of the amino group either before or after the formation of the bicyclic core.

General Synthetic Strategy

A prevalent method for constructing the pyrazolo[1,5-a]pyridine scaffold is through the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate reaction partners.[1] An alternative approach involves the reaction of 2-aminopyridine derivatives with reagents that provide the remaining atoms for the pyrazole ring.

The synthesis of functionalized pyrazolo[1,5-a]pyridines can also be achieved through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[1] This method proceeds under metal-free conditions and offers a direct route to a variety of substituted derivatives.

Exemplary Synthesis Workflow

Below is a conceptual workflow for the synthesis of Pyrazolo[1,5-a]pyridin-2-amine. This represents a generalized approach, and specific reaction conditions may require optimization.

Synthesis_Workflow cluster_0 Step 1: N-Amination of Pyridine cluster_1 Step 2: Cyclization cluster_2 Step 3: Amination cluster_3 Step 4: Salt Formation start 2-Chloropyridine product1 1-Amino-2-chloropyridinium Salt start->product1 N-Amination reagent1 Hydrazine Hydrate reagent1->product1 product2 Pyrazolo[1,5-a]pyridine Core product1->product2 Intramolecular Cyclization reagent2 Base (e.g., K2CO3) reagent2->product2 product3 Pyrazolo[1,5-a]pyridin-2-amine product2->product3 Nucleophilic Substitution reagent3 Ammonia Source (e.g., NH3) reagent3->product3 final_product Pyrazolo[1,5-a]pyridin-2-amine HCl product3->final_product Acidification reagent4 HCl in Ether reagent4->final_product

Sources

An In-depth Technical Guide to the Physical Properties of Pyrazolo[1,5-a]pyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical properties of Pyrazolo[1,5-a]pyridin-2-amine hydrochloride (HCl). The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] This document, intended for researchers, scientists, and professionals in drug development, consolidates available data on the physical characteristics of Pyrazolo[1,5-a]pyridin-2-amine HCl and its derivatives. Due to the limited publicly available experimental data for this specific salt, this guide combines information from closely related analogs with established theoretical principles to offer a robust predictive profile. Detailed protocols for the experimental determination of these properties are also provided to empower researchers in their laboratory investigations.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle that has garnered substantial interest in the field of medicinal chemistry. Its rigid structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for molecular interactions with biological targets. This has led to the development of numerous derivatives with a wide range of therapeutic applications, including their use as kinase inhibitors and for their potential in treating neurological disorders.[2][3] The hydrochloride salt of the 2-amino derivative is of particular interest due to its potential for improved aqueous solubility and bioavailability, which are critical parameters in drug development.[3]

Molecular Structure and Key Identifiers

The foundational step in understanding the physical properties of a compound is to define its molecular structure and associated identifiers.

  • Molecular Formula: C₇H₈ClN₃

  • Molecular Weight: 169.62 g/mol

  • Chemical Structure:

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and mechanism of action. The following table summarizes the known and predicted physicochemical properties of Pyrazolo[1,5-a]pyridin-2-amine HCl.

PropertyReported/Predicted ValueComments and Context
Appearance Yellow to off-white solidBased on the appearance of the closely related Pyrazolo[1,5-a]pyridin-2-yl-methylamine hydrochloride.[3]
Melting Point Not availableThe melting point of the related Pyrazolo[1,5-a]pyridine-2-carboxylic acid is reported to be in the range of 185-195 °C. It is anticipated that the hydrochloride salt of the amine would have a distinct, likely higher, melting point due to its ionic character.
Solubility Expected to be soluble in aqueous environments.[3]The hydrochloride salt form generally enhances water solubility. Experimental determination in water, ethanol, DMSO, and other relevant solvents is recommended.
pKa Not availableThe presence of the basic amino group and the pyrazolo[1,5-a]pyridine core suggests the compound will have a pKa in the physiological range, which is significant for its absorption and distribution in biological systems.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. While experimental spectra for Pyrazolo[1,5-a]pyridin-2-amine HCl are not widely published, the expected spectral characteristics can be inferred from the analysis of related pyrazolopyridine derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a signal for the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the heterocyclic core.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic rings are characteristic of this class of compounds.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching: For the primary amine and the protonated amine hydrochloride.

  • C=N and C=C stretching: From the pyrazolo[1,5-a]pyridine ring system.

  • Aromatic C-H stretching and bending.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. For the free base, Pyrazolo[1,5-a]pyridin-2-amine (C₇H₇N₃), the predicted monoisotopic mass is 133.064 Da.[5] The mass spectrum of the hydrochloride salt may show the molecular ion of the free base.

Experimental Protocols for Physical Property Determination

To facilitate further research and characterization of Pyrazolo[1,5-a]pyridin-2-amine HCl, the following section provides detailed, step-by-step methodologies for key experiments.

Workflow for Physicochemical and Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the physical properties of a research compound like Pyrazolo[1,5-a]pyridin-2-amine HCl.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation & Purity cluster_2 Quantitative Physical Properties Appearance Visual Appearance Solubility Qualitative Solubility Appearance->Solubility NMR NMR (1H, 13C) Solubility->NMR MS Mass Spectrometry NMR->MS IR FTIR Spectroscopy MS->IR Purity HPLC/UPLC IR->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint QuantitativeSolubility Quantitative Solubility (e.g., shake-flask) MeltingPoint->QuantitativeSolubility pKa pKa Determination (e.g., potentiometric titration) QuantitativeSolubility->pKa

Caption: Experimental workflow for the characterization of Pyrazolo[1,5-a]pyridin-2-amine HCl.

Detailed Experimental Methodologies

5.2.1. Melting Point Determination

  • Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rate of 10-20 °C/min initially.

    • Observe the sample closely as the temperature approaches the expected melting point.

    • Decrease the heating rate to 1-2 °C/min to accurately determine the melting range (from the first appearance of liquid to complete liquefaction).

    • Repeat the measurement at least twice for accuracy.

5.2.2. Solubility Determination (Shake-Flask Method)

  • Principle: This method determines the equilibrium solubility of a compound in a specific solvent.

  • Procedure:

    • Add an excess amount of Pyrazolo[1,5-a]pyridin-2-amine HCl to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

    • Dilute the supernatant with a suitable solvent.

    • Determine the concentration of the compound in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

    • Calculate the original solubility in mg/mL or mol/L.

5.2.3. Spectroscopic Data Acquisition

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • FTIR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk.

    • Alternatively, use an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the ATR crystal.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the solution into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

    • Acquire the mass spectrum in positive ion mode.

Conclusion

Pyrazolo[1,5-a]pyridin-2-amine HCl is a compound of significant interest for its potential applications in drug discovery and development. While a complete, experimentally verified set of its physical properties is not yet available in the public domain, this guide provides a comprehensive overview based on the properties of closely related analogs and established scientific principles. The detailed experimental protocols included are intended to empower researchers to further characterize this promising molecule and contribute to the collective scientific knowledge. As with any research chemical, it is imperative to handle Pyrazolo[1,5-a]pyridin-2-amine HCl with appropriate safety precautions as outlined in its Safety Data Sheet (SDS).[6][7]

References

  • Chem-Impex. Pyrazolo[1,5-a]pyridin-2-yl-methylamine hydrochloride.
  • BLDpharm. 1101120-37-9|Pyrazolo[1,5-a]pyridin-5-amine.
  • Thermo Fisher Scientific.
  • Kishida Chemical Co., Ltd. Safety Data Sheet: Pyrazolo[1,5-a]pyrimidin-6-amine.
  • MilliporeSigma.
  • Maybridge. Safety Data Sheet: Pyrazolo[1,5-a]pyridine-2-carboxylic acid.
  • Thermo Fisher Scientific. Pyrazolo[1,5-a]pyridine, 97% 1 g.
  • MilliporeSigma. Pyrazolo[1,5-a]pyridine | 274-56-6.
  • G. G. Mu, et al. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC.
  • CymitQuimica. Safety Data Sheet: 6-Bromopyrazolo[1,5-a]pyridin-2-amine.
  • Der Pharma Chemica.
  • The Distant Reader.
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.
  • M. G. M. D. C. Martins, et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Angene Chemical. Pyrazolo[1,5-a]pyridine(CAS# 274-56-6).
  • MilliporeSigma. Pyrazolo[1,5-a]pyridin-2(1H)-one | 59942-87-9.
  • PubChem. Pyrazolo[1,5-a]pyridin-2-amine.
  • ChemicalBook. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum.
  • SpectraBase. Pyrazolo[1,5-a]pyridine - Optional[1H NMR] - Spectrum.
  • Ambeed. 59942-87-9 | Pyrazolo[1,5-a]pyridin-2(1H)-one.
  • Google Patents.
  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines.
  • PubChem. Pyrazolo[1,5-a]pyridin-3-amine hydrochloride.

Sources

The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Framework for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The realm of medicinal chemistry is in a perpetual state of evolution, constantly seeking novel molecular frameworks that can be tailored to address a myriad of therapeutic challenges. Among the privileged heterocyclic structures that have garnered significant attention, the pyrazolo[1,5-a]pyridine core stands out as a versatile and promising scaffold. Its unique electronic properties, synthetic tractability, and ability to engage with a wide range of biological targets have propelled its derivatives to the forefront of drug discovery programs, leading to the development of innovative therapies for cancer, inflammatory disorders, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the drug discovery applications of pyrazolo[1,5-a]pyridine derivatives, from their fundamental chemical characteristics to their clinical manifestations.

The Allure of the Pyrazolo[1,5-a]pyridine Core: A Chemical Perspective

The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle, comprising a pyrazole ring fused to a pyridine ring. This arrangement imparts a unique combination of chemical properties that are highly advantageous for drug design. The aromatic nature of the fused system provides a rigid scaffold, which can be strategically functionalized to optimize interactions with biological targets. The presence of nitrogen atoms at specific positions allows for the formation of hydrogen bonds and other non-covalent interactions, which are crucial for molecular recognition and binding affinity.

The synthesis of pyrazolo[1,5-a]pyridine derivatives is well-established, with a variety of synthetic routes available to access a diverse range of substituted analogs. Common synthetic strategies include the condensation of 3-aminopyrazoles with 1,3-dielectrophiles, as well as transition metal-catalyzed cross-coupling reactions that enable the introduction of various substituents with a high degree of control. This synthetic accessibility is a key factor driving the exploration of this scaffold in drug discovery.

Therapeutic Frontiers: Pyrazolo[1,5-a]pyridine Derivatives in Action

The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives spans a wide spectrum of diseases, with notable successes in oncology, inflammation, and infectious diseases. The following sections delve into the specific applications of this versatile scaffold in these key therapeutic areas.

Oncology: A New Wave of Kinase Inhibitors

A significant portion of the research on pyrazolo[1,5-a]pyridine derivatives has been focused on their application as kinase inhibitors in cancer therapy. Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyridine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

One of the most prominent examples is Larotrectinib , a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRKs). Larotrectinib has demonstrated remarkable efficacy in patients with tumors harboring NTRK gene fusions, irrespective of the tumor type or patient age.[1][2][3] Clinical trials have shown high overall response rates, with many patients experiencing durable responses.[1][3][4][5]

Another notable example is Repotrectinib , a next-generation ROS1/TRK tyrosine kinase inhibitor. Repotrectinib has shown significant activity in patients with ROS1-positive non-small cell lung cancer (NSCLC), including those who have developed resistance to other therapies.[6][7][8] Clinical trial data has highlighted its durable efficacy and intracranial activity.[6][9]

The success of these drugs has spurred further research into pyrazolo[1,5-a]pyridine derivatives as inhibitors of other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).

Anti-inflammatory Applications: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazolo[1,5-a]pyridine derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.

One of the key mechanisms through which these compounds exert their anti-inflammatory effects is by modulating the activity of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity. Several pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

Infectious Diseases: A New Arsenal Against Pathogens

The rise of antimicrobial resistance has created an urgent need for the development of new antibacterial and antiviral agents. Pyrazolo[1,5-a]pyridine derivatives have shown promise in this area, with several compounds demonstrating potent activity against a range of pathogens.

In the context of antibacterial drug discovery, pyrazolo[1,5-a]pyridine derivatives have been investigated as inhibitors of essential bacterial enzymes. For instance, some derivatives have been shown to target MurA, an enzyme involved in the biosynthesis of the bacterial cell wall.[10]

Key Experimental Protocols in the Evaluation of Pyrazolo[1,5-a]pyridine Derivatives

The preclinical evaluation of pyrazolo[1,5-a]pyridine derivatives involves a battery of in vitro and in vivo assays to assess their biological activity, selectivity, and pharmacokinetic properties. The following sections provide an overview of two key experimental protocols commonly used in the evaluation of these compounds.

Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

The SRB assay is a widely used colorimetric method for determining the cytotoxicity of a compound against cancer cell lines.[11][12][13][14] It is based on the ability of the SRB dye to bind to cellular proteins, providing a quantitative measure of cell biomass.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[1,5-a]pyridine derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Stain the fixed cells with the SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

LPS-Induced NF-κB Activation Assay in THP-1 Cells

This assay is used to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus, such as lipopolysaccharide (LPS).[10][15][16][17][18]

Step-by-Step Protocol:

  • Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Compound Pre-treatment: Pre-treat the differentiated macrophages with the pyrazolo[1,5-a]pyridine derivative for a specified period.

  • LPS Stimulation: Stimulate the cells with LPS to induce NF-κB activation.

  • Cell Lysis and Nuclear Extraction: Lyse the cells and isolate the nuclear extracts.

  • NF-κB DNA Binding Assay: Measure the DNA binding activity of NF-κB in the nuclear extracts using an enzyme-linked immunosorbent assay (ELISA)-based assay or an electrophoretic mobility shift assay (EMSA). A decrease in NF-κB DNA binding in the presence of the compound indicates an inhibitory effect.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of pyrazolo[1,5-a]pyridine derivatives.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Lead Series Selection In_Vitro In Vitro Pharmacology Lead_Opt->In_Vitro SAR Studies In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Candidate Selection Tox Toxicology & Safety Pharmacology In_Vivo->Tox IND IND-Enabling Studies Tox->IND

Caption: A generalized workflow for the discovery and preclinical development of novel therapeutics.

Structure-Activity Relationship (SAR) and Lead Optimization

The process of lead optimization is a critical phase in drug discovery, where the initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The following diagram illustrates the iterative nature of this process.

SAR_Cycle Design Design of New Analogs Synthesis Chemical Synthesis Design->Synthesis Hypothesis-driven Testing Biological Testing Synthesis->Testing Compound Library Analysis SAR Analysis Testing->Analysis Data Generation Analysis->Design Iterative Refinement

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in lead optimization.

Marketed Drugs and Commercially Available Derivatives

The versatility of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffold is underscored by the number of drugs that have reached the market. The following table summarizes some of the key marketed drugs based on these core structures.

Drug NameTargetTherapeutic Application
Larotrectinib TRKNTRK fusion-positive solid tumors
Repotrectinib ROS1/TRKROS1-positive NSCLC and NTRK fusion-positive solid tumors
Indiplon GABA-A ReceptorInsomnia
Anagliptin DPP-4Type 2 Diabetes
Dinaciclib CDKChronic Lymphocytic Leukemia

For researchers looking to explore the potential of this scaffold, a variety of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives are commercially available from various suppliers. These building blocks and screening compounds can serve as starting points for new drug discovery programs.

Compound NameSupplier(s)
Pyrazolo[1,5-a]pyridine-2-carboxylic acidChem-Impex International, Inc.
Pyrazolo[1,5-a]pyridine-3-carbaldehydeChem-Impex International, Inc.

The Future of Pyrazolo[1,5-a]pyridine Derivatives in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a privileged structure in modern drug discovery. The clinical success of drugs like Larotrectinib and Repotrectinib has validated the therapeutic potential of this chemical class and has paved the way for the development of new derivatives targeting a wide range of diseases.

Future research in this area is likely to focus on several key areas:

  • Expansion into New Therapeutic Areas: While oncology and inflammation have been the primary focus, the unique properties of the pyrazolo[1,5-a]pyridine scaffold make it an attractive candidate for the development of drugs for other diseases, including neurodegenerative disorders and metabolic diseases.

  • Development of More Selective Inhibitors: As our understanding of the molecular basis of disease deepens, there will be a growing demand for highly selective drugs that can target specific disease-driving pathways with minimal off-target effects. The synthetic tractability of the pyrazolo[1,5-a]pyridine scaffold makes it well-suited for the development of such targeted therapies.

  • Exploration of Novel Mechanisms of Action: While many of the current pyrazolo[1,5-a]pyridine-based drugs are kinase inhibitors, there is significant potential for this scaffold to be used to develop drugs with novel mechanisms of action.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link].

  • Memorial Sloan Kettering Cancer Center. Results Indicate That Larotrectinib Is Effective as the First Novel Targeted Therapy to Show a Consistent Response across Multiple Tumor Types in Adult and Pediatric Patients. Published June 3, 2017. Available from: [Link].

  • Targeted Oncology. Repotrectinib Demonstrates Durable Efficacy in TKI-Naive and -Pretreated ROS1+ NSCLC. Published September 10, 2025. Available from: [Link].

  • Patsnap. What clinical trials have been conducted for Repotrectinib? Published March 17, 2025. Available from: [Link].

  • Oncology Central. Larotrectinib shows 93% response rate in pediatric cancer trial. Published April 3, 2018. Available from: [Link].

  • Bristol Myers Squibb. Updated Data from TRIDENT-1 Trial Show Durable Efficacy Benefits with Repotrectinib for Patients with Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer. Published August 16, 2023. Available from: [Link].

  • Value-Based Care in Oncology. Repotrectinib, an Investigational TKI, Induces Response in ROS1-Fusion–Positive NSCLC. Published December 15, 2025. Available from: [Link].

  • OncoDaily. Repotrectinib (Augtyro) Patients Guide for 2025: Targeted Therapy for ROS1 and NTRK positive Tumors. Published August 15, 2025. Available from: [Link].

  • ASCO Publications. Efficacy and safety of larotrectinib in patients with TRK fusion lung cancer: An updated analysis. Published May 28, 2025. Available from: [Link].

  • OncLive. FDA Approves Larotrectinib for NTRK-Positive Solid Tumors. Published April 10, 2025. Available from: [Link].

  • Hyman DM, Laetsch TW, Kummar S, et al. The efficacy of larotrectinib (LOXO-101), a selective tropomyosin receptor kinase (TRK) inhibitor, in adult and pediatric TRK fusion cancers. J Clin Oncol. 2017;35(18_suppl):LBA2501-LBA2501. doi:10.1200/JCO.2017.35.18_suppl.LBA2501.
  • Altervista. Cell quantitation: SRB Assay. Published February 27, 2024. Available from: [Link].

  • PubMed. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Published June 30, 2025. Available from: [Link].

  • National Cancer Institute. Classic NCI-60 Screen (Archived). Available from: [Link].

  • ResearchGate. Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus. Available from: [Link].

  • BPS Bioscience. NF-κB Reporter (Luc) – THP-1 Cell Line. Available from: [Link].

  • ResearchGate. Pyrazolo[1,5-a]pyrimidines marketed drugs. Available from: [Link].

  • Koganti, R., Wang, Z., & Tundup, S. (2022). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR protocols, 3(4), 101758. [Link].

  • RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Published online 2022. Available from: [Link].

  • Experimental and Therapeutic Medicine. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells. Published October 12, 2016. Available from: [Link].

  • BMC Genomics. Transcriptional profiling of the LPS induced NF-κB response in macrophages. Published online 2007. Available from: [Link].

  • Spandidos Publications. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Published February 2, 2018. Available from: [Link].

Sources

Methodological & Application

General procedure for Buchwald-Hartwig coupling with 2-aminopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, Pim, and CDK inhibitors). The introduction of aryl groups at the 2-amino position is a critical synthetic node. However, 2-aminopyrazolo[1,5-a]pyridine presents specific challenges in Palladium-catalyzed cross-coupling:

  • Reduced Nucleophilicity: The exocyclic amine is conjugated to the electron-deficient bridgehead nitrogen (N1), significantly lowering its nucleophilicity compared to standard anilines.

  • Coordination Interference: The N1 bridgehead nitrogen and the proximal N-N bond can act as non-productive binding sites for the Pd catalyst ("catalyst poisoning"), requiring bulky, electron-rich ligands to enforce productive coordination.

This guide outlines a self-validating protocol utilizing modern dialkylbiaryl phosphine ligands (Buchwald-type) to overcome these electronic and steric barriers.

Mechanistic Insight & Catalyst Selection

To achieve high turnover numbers (TON), the catalytic cycle must be balanced to favor the coupling of an electron-poor amine.

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the critical decision points in the catalytic cycle for this specific substrate.

BuchwaldCycle cluster_warning Critical Failure Mode PreCat Pd Precatalyst (Pd(OAc)2 / Pd-G3) ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Ar-X Coordination Amine Coordination (Rate Limiting for 2-Amino) OxAdd->Coordination + 2-aminopyrazolo... Deprotonation Deprotonation (Base: NaOtBu/Cs2CO3) Coordination->Deprotonation Base Note Low Nucleophilicity of 2-NH2 requires electron-rich Ligand (L) Coordination->Note RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim L-Pd(Ar)(N-Het) RedElim->ActiveCat Regeneration Product N-Aryl Product RedElim->Product Release

Caption: Catalytic cycle highlighting the amine coordination step as the primary bottleneck due to the electronic deficiency of the 2-aminopyrazolo[1,5-a]pyridine core.

Ligand Strategy
  • BrettPhos / tBuBrettPhos: The "Gold Standard" for primary heteroarylamines. The bulkiness prevents N1-binding, while the electron-rich nature facilitates oxidative addition of deactivated aryl chlorides.

  • Xantphos: A bidentate alternative.[1] Excellent for forcing reductive elimination but requires higher temperatures (100°C+).

  • Avoid: Standard PPh3 or dppf, which often lead to incomplete conversion due to poor stability against the chelating nature of the substrate.

Optimization Procedure (The "Why" and "How")

Do not commit to a single condition immediately. Use this tiered screening approach to save time and reagents.

Screening Matrix
ParameterCondition A (High Activity)Condition B (Base Sensitive)Condition C (Cost Effective)
Ligand BrettPhos or tBuBrettPhos Xantphos BINAP
Pd Source Pd(OAc)₂ or Pd-G3/G4Pd₂(dba)₃Pd(OAc)₂
Base NaOtBu (Strong)Cs₂CO₃ (Mild)K₃PO₄
Solvent t-Amyl Alcohol / Dioxane1,4-DioxaneToluene
Temp 80–100 °C100–110 °C110 °C
Use Case Aryl Chlorides, Deactivated SystemsEsters/Nitriles on Ar-XAryl Bromides/Iodides
Optimization Logic Flow

OptimizationTree Start Start: Analyze Ar-X CheckHalide Halide Type? Start->CheckHalide CheckFG Base Sensitive FGs? (Esters, Nitro, Nitrile) CheckHalide->CheckFG Cl / Br / I MethodA Method A: BrettPhos + NaOtBu CheckFG->MethodA No (Robust) MethodB Method B: BrettPhos + Cs2CO3 CheckFG->MethodB Yes (Mild Base) MethodC Method C: Xantphos + Cs2CO3 CheckFG->MethodC Yes + Chelating Ar-X

Caption: Decision tree for selecting the optimal catalytic system based on electrophile properties.

Standard Operating Procedure (SOP)

Protocol Focus: Method A (BrettPhos/NaOtBu) – The most versatile starting point for this substrate.

Reagents & Stoichiometry
  • Substrate: 2-aminopyrazolo[1,5-a]pyridine (1.0 equiv, e.g., 1.0 mmol)

  • Electrophile: Aryl Halide (Ar-Cl or Ar-Br) (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 Precatalyst (0.02 equiv / 2 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[2]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, 0.2 M concentration)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Oven-dry a reaction vial equipped with a magnetic stir bar.

    • Charge the vial with 2-aminopyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Halide (1.1 equiv), and NaOtBu (1.4 equiv).

    • Note: If using the Pd-G3 precatalyst, add it now. If using Pd(OAc)₂/Ligand, add them now.

    • Cap the vial with a septum.

  • Degassing (Critical Step):

    • Evacuate the vial under high vacuum and backfill with Argon (repeat 3 times).

    • Why: Oxygen poisons the electron-rich phosphine ligands, leading to rapid catalyst death (formation of phosphine oxides).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane via syringe.

    • Tip: If the aryl halide is a liquid, add it after the solvent via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 90 °C .

    • Stir vigorously (800+ rpm). Poor mixing is a common cause of failure in heterogeneous base mixtures.

    • Monitor by LC-MS at 2 hours.

    • Endpoint: Reaction is typically complete within 4–12 hours.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc and filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate.[1]

    • Purify via Flash Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Troubleshooting & Data Interpretation

ObservationDiagnosisCorrective Action
No Conversion (<5%) Catalyst poisoning or Oxidative Addition failure.Switch to tBuBrettPhos (bulkier). Ensure Argon line is pure.
Dehalogenation of Ar-X

-Hydride elimination dominates.
Decrease temperature to 80°C. Switch solvent to Toluene .
SM Remaining (Stalled) Catalyst death.Add a second portion of catalyst (1 mol%) after 4 hours.
Bis-arylation Amine is too nucleophilic (rare for this substrate).Increase amine stoichiometry to 1.2 equiv relative to Ar-X.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles."[4] Journal of the American Chemical Society.

  • Johns, A., et al. (2014).[5] "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile." Organic Process Research & Development.

Sources

Leveraging Pyrazolo[1,5-a]pyridin-2-amine HCl for the Rapid Assembly of Privileged Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine and its bioisostere, the pyrazolo[1,5-a]pyrimidine scaffold, represent core structural motifs in a multitude of clinically relevant molecules and high-value biological probes.[1][2][3] These fused N-heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with various biological targets, particularly protein kinases.[3][4] This application note provides a detailed guide for utilizing Pyrazolo[1,5-a]pyridin-2-amine hydrochloride as a versatile building block for the synthesis of diverse heterocyclic libraries. We present detailed, step-by-step protocols for key transformations, including classical cyclocondensation and modern multicomponent reactions, while explaining the underlying chemical principles that govern these methods. The aim is to equip researchers with the practical knowledge to efficiently generate novel compound collections for screening and drug discovery programs.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The fusion of a pyrazole ring with a pyridine or pyrimidine system creates a rigid, planar architecture with a unique distribution of hydrogen bond donors and acceptors. This structural feature is ideal for molecular recognition at the ATP-binding site of many kinases.[3] Consequently, molecules incorporating this framework have found applications as anticancer agents (e.g., Dinaciclib), hypnotic drugs (e.g., Zaleplon), and selective inhibitors for various kinases like PI3Kδ, IRAK4, and Tropomyosin Receptor Kinase (Trk).[3][5][6]

The strategic value of Pyrazolo[1,5-a]pyridin-2-amine HCl lies in its bifunctional nature. The exocyclic primary amine serves as a potent nucleophile and a handle for diversification, while the endocyclic pyrazole nitrogen allows for the construction of an additional fused ring, most commonly a pyrimidine. This guide focuses on exploiting this reactivity to build libraries of pyrazolo[1,5-a]pyrimidine derivatives.

Chemical Profile: Pyrazolo[1,5-a]pyridin-2-amine HCl

PropertyValue/Description
IUPAC Name Pyrazolo[1,5-a]pyridin-2-amine hydrochloride
Molecular Formula C₇H₈ClN₃
Appearance Typically an off-white to pale yellow crystalline solid.
Solubility Soluble in polar protic solvents like water, methanol, and ethanol. Limited solubility in aprotic solvents like DCM, THF, and ethyl acetate.
Handling Store in a cool, dry place away from moisture. Hygroscopic. As an amine salt, it is stable under ambient conditions.
Reactivity Note The hydrochloride salt form passivates the nucleophilicity of the 2-amino group. An external base is required to liberate the free amine for most synthetic transformations. This provides a convenient way to control reaction initiation.

Strategic Overview: Library Synthesis Workflow

The effective use of Pyrazolo[1,5-a]pyridin-2-amine HCl in library synthesis hinges on a diversity-oriented approach. By employing a common starting material across several distinct reaction pathways, a wide area of chemical space can be explored efficiently. The following diagram illustrates this core strategy.

G cluster_0 Core Building Block cluster_1 Reaction Manifolds cluster_2 Resulting Scaffolds cluster_3 Screening Library start Pyrazolo[1,5-a]pyridin-2-amine HCl MCR Multicomponent Reaction (e.g., Aldehyde, C-H Acid) start->MCR Base, Δ Cyclo Cyclocondensation (e.g., β-Diketone) start->Cyclo Base, Δ Func Direct N-Functionalization (e.g., Acylation) start->Func Base, Acyl Chloride Lib1 Densely Functionalized Pyrazolo[1,5-a]pyrimidines MCR->Lib1 Lib2 Substituted Pyrazolo[1,5-a]pyrimidines Cyclo->Lib2 Lib3 N-Acyl Pyrazolo[1,5-a]pyridines Func->Lib3 Screen Diverse Compound Collection Lib1->Screen Lib2->Screen Lib3->Screen

Caption: Diversity-oriented synthesis from a common precursor.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Library via Cyclocondensation

This protocol details the classical and robust method for constructing the pyrazolo[1,5-a]pyrimidine core through the reaction of the aminopyrazole with 1,3-bielectrophiles.[1][3]

Causality: The reaction proceeds via a sequence of nucleophilic attack by the exocyclic amine onto one carbonyl, followed by intramolecular cyclization involving the endocyclic pyrazole nitrogen onto the second carbonyl, and subsequent dehydration. Acetic acid is often used as a solvent and catalyst as it protonates the carbonyl group, activating it for nucleophilic attack, and facilitates the final dehydration step. Pyridine can also be used as a basic catalyst.[3]

G A Pyrazolo[1,5-a]pyridin- 2-amine (Free Base) C Initial Adduct (Enamine Intermediate) A->C Nucleophilic Attack B β-Diketone (e.g., Acetylacetone) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazolo[1,5-a]pyrimidine Product D->E Dehydration (-H₂O)

Caption: Mechanism of pyrazolo[1,5-a]pyrimidine formation.

Step-by-Step Methodology:

  • Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pyrazolo[1,5-a]pyridin-2-amine HCl (1.0 eq, e.g., 170 mg, 1.0 mmol) and triethylamine (TEA) (1.1 eq, e.g., 153 µL, 1.1 mmol).

  • Solvent Addition: Add 5 mL of absolute ethanol and stir the suspension for 15 minutes at room temperature to liberate the free amine.

  • Reactant Addition: To the resulting solution, add the desired β-dicarbonyl compound (1.1 eq, e.g., for acetylacetone, 111 µL, 1.1 mmol).

  • Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Heat the reaction mixture to reflux (approx. 80°C) and monitor by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum. If further purification is needed, recrystallization from ethanol or column chromatography on silica gel can be performed.

  • Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Example Library Data:

β-Dicarbonyl CompoundTypical Yield
CH₃CH₃Acetylacetone85-95%
PhPhDibenzoylmethane70-85%
CF₃CH₃1,1,1-Trifluoro-2,4-pentanedione75-90%
OEtCH₃Ethyl acetoacetate80-92%
Protocol 2: Multicomponent Reaction (MCR) for Densely Functionalized Analogs

MCRs are powerful tools for library synthesis, providing rapid access to complex molecules in a single, efficient step.[7][8] This protocol describes a three-component reaction to generate highly substituted pyrazolo[1,5-a]pyrimidines.

Causality: This reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a reactive benzylidene malononitrile intermediate. The aminopyrazole then undergoes a Michael addition, followed by an intramolecular cyclization and subsequent tautomerization/oxidation to yield the aromatic heterocyclic product.[4] Using a catalyst like iodine (I₂) can promote the final aromatization step.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a sealed microwave vial, combine Pyrazolo[1,5-a]pyridin-2-amine HCl (1.0 eq, 170 mg, 1.0 mmol), an aromatic aldehyde (1.0 eq, e.g., benzaldehyde, 102 µL, 1.0 mmol), malononitrile (1.1 eq, 73 mg, 1.1 mmol), and triethylamine (1.1 eq, 153 µL, 1.1 mmol).

  • Solvent & Catalyst: Add 3 mL of ethanol. For certain substrates, a catalytic amount of I₂ (10 mol%) can be added to facilitate the reaction.

  • Reaction: Seal the vial and heat in a microwave reactor to 120°C for 20-30 minutes. Alternatively, the mixture can be refluxed in ethanol for 12-24 hours. Monitor progress by TLC.

  • Work-up: After cooling, the product often precipitates from the reaction mixture.

  • Purification: Collect the solid by filtration, wash thoroughly with cold ethanol, and dry. The product is often pure enough for screening, but can be further purified by recrystallization if necessary.

  • Validation: Characterize the product by NMR and MS to confirm its structure and purity.

Trustworthiness: Self-Validating Systems

Every protocol must be a self-validating system. For any synthesized library, it is critical to perform quality control on a representative subset of compounds.

  • Purity Assessment: Use LC-MS to rapidly assess the purity of each library member. A purity level of >90% is generally acceptable for initial high-throughput screening.

  • Structural Confirmation: For novel scaffolds or representative members of a cluster, full characterization using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is mandatory to unambiguously confirm the chemical structure.

  • Reaction Monitoring: Consistent use of TLC during reaction optimization and execution is crucial. The appearance of a single major product spot and the disappearance of starting materials provide confidence in the transformation's efficiency and selectivity before committing to large-scale library production.

Conclusion

Pyrazolo[1,5-a]pyridin-2-amine HCl is a commercially available and highly effective starting material for the construction of diverse heterocyclic libraries centered on the medicinally significant pyrazolo[1,5-a]pyrimidine core. The protocols outlined in this application note provide robust, field-proven methods for generating these libraries through both traditional and modern synthetic strategies. By understanding the chemical principles behind these transformations and implementing rigorous validation practices, researchers can confidently and efficiently produce novel compound collections to fuel their drug discovery pipelines.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.).
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. (2021). MDPI. [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (n.d.). The Distant Reader. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]

  • I2-Catalyzed Multicomponent Reactions for Accessing Densely Functionalized Pyrazolo[1,5-a]pyrimidines and Their Disulphenylated Derivatives. (2016). ACS Publications. [Link]

  • One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. (n.d.). IJCRT.org. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of Pyrazolo[1,5-a]pyridin-2-amine hydrochloride. Our goal is to equip you with the necessary insights to overcome common experimental hurdles and systematically improve your product yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of the Pyrazolo[1,5-a]pyridine core structure and its hydrochloride salt.

Q1: What is the most common and efficient synthetic route to the pyrazolo[1,5-a]pyridine scaffold?

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This typically involves the reaction of an N-aminopyridinium salt (a three-atom component) with a compound containing a double or triple bond (a two-atom component), such as α,β-unsaturated carbonyl compounds or alkenes.[1][2] This approach is favored for its high regioselectivity and ability to proceed under mild, often room-temperature and metal-free, conditions.[2]

Q2: Why is the final product converted to a hydrochloride salt?

There are several key reasons for this conversion. The free amine (Pyrazolo[1,5-a]pyridin-2-amine) is a basic compound. Converting it to its hydrochloride salt:

  • Improves Stability: Salts are generally more crystalline and less susceptible to degradation from atmospheric CO2 and moisture compared to the corresponding free base.

  • Enhances Solubility: The hydrochloride salt often exhibits improved solubility in aqueous or protic solvents, which is crucial for subsequent applications in biological assays or formulation development.

  • Aids in Purification: The formation of a crystalline salt can be a highly effective final purification step, allowing for the removal of non-basic impurities through filtration.[3]

  • Standardizes the Compound: It provides a stable, weighable solid with a defined molecular weight for accurate dosing and characterization.

Q3: What are the critical starting materials for this synthesis?

The primary starting materials for the [3+2] cycloaddition route are:

  • An N-Aminopyridinium Ylide Precursor: Typically an N-aminopyridine, which is activated to form the reactive ylide intermediate.

  • A Two-Carbon Synthon: An α,β-unsaturated nitrile, such as malononitrile or ethyl cyanoacetate, is commonly used to introduce the necessary atoms for forming the pyrazole ring and installing the 2-amino group.[4]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward and effective method. You can monitor the consumption of the starting materials (e.g., the N-aminopyridine) and the appearance of the product spot. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be developed to achieve good separation between the starting materials, intermediates, and the final product.

Q5: What are the typical yields for this type of synthesis?

Yields can vary significantly based on the specific substrates and reaction conditions. However, with optimized protocols, yields for the cyclization step can range from good to excellent, often in the 80-95% range.[1] Subsequent salt formation is typically quantitative.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has run for the specified time, but TLC analysis shows mostly unreacted starting material and a very faint product spot. What are the likely causes and solutions?

This is a common issue that can usually be traced back to reagent quality or suboptimal reaction conditions.

  • Possible Cause 1: Inactive or Impure Starting Materials. The N-aminopyridinium ylide is a reactive intermediate. If the precursor N-aminopyridine is old or has degraded, the reaction will not proceed efficiently.

    • Solution:

      • Verify Starting Material Purity: Confirm the identity and purity of your starting materials using ¹H NMR and/or mass spectrometry before starting the reaction.

      • Use Fresh Reagents: If possible, use freshly opened or recently purified starting materials.

  • Possible Cause 2: Suboptimal Reaction Temperature. While many of these reactions proceed at room temperature, some substrate combinations may require heating to overcome the activation energy barrier.

    • Solution:

      • Gradual Temperature Increase: Gently warm the reaction mixture to 40-50 °C and monitor the progress by TLC.

      • Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the formation of pyrazolo[1,5-a]pyrimidines, a closely related scaffold.[4][5] This technique can often drive sluggish reactions to completion.

  • Possible Cause 3: Incorrect Solvent or Base. The choice of solvent and base (if required) is critical for mediating the reaction.

    • Solution: The reaction often benefits from a polar aprotic solvent like DMF or an alcohol like ethanol.[6] If a base is used to generate the ylide in situ, ensure it is non-nucleophilic (e.g., triethylamine) and added correctly.

Problem 2: Formation of Multiple Products or Significant Impurities

Q: My reaction appears to have worked, but the crude product is a complex mixture of spots on TLC, making purification difficult. How can I improve the reaction's selectivity?

The formation of multiple products often points to side reactions or the formation of regioisomers.

  • Possible Cause 1: Regioisomer Formation. Depending on the substitution pattern of your starting materials, cyclization can sometimes occur at different positions, leading to isomeric products.

    • Solution:

      • Review the Mechanism: The regioselectivity of the [3+2] cycloaddition is generally well-controlled, but sensitive to the electronics of the substrates.[4]

      • Characterize the Mixture: Use advanced techniques like 2D NMR (NOESY, HMBC) on the crude mixture to identify the major and minor isomers. This information can help you understand the electronic factors at play and potentially modify your starting materials to favor the desired isomer.[7]

  • Possible Cause 2: Product Decomposition. The pyrazolo[1,5-a]pyridine core can be sensitive to prolonged heating or strongly acidic/basic conditions, leading to the formation of degradation products.

    • Solution:

      • Minimize Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

      • Control Temperature: Avoid excessive heating. If heat is required, maintain the lowest effective temperature.

      • Neutral Workup: Ensure the workup procedure is performed under neutral or mildly basic conditions before purification.

Problem 3: Difficulty with Product Isolation and Purification

Q: I have confirmed product formation, but I am struggling to isolate it as a clean solid from the reaction mixture. What purification strategies are most effective?

Isolation issues often arise from the physical properties of the free base product.

  • Solution 1: Column Chromatography.

    • Procedure: Flash column chromatography using silica gel is the standard method.

    • Solvent System: Begin with a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product. The ideal solvent system is one where your product has an Rf value of ~0.3 on TLC.

    • Pro-Tip: If the product is very polar, consider using a different stationary phase like alumina or a gradient with methanol in dichloromethane.

  • Solution 2: Recrystallization.

    • Procedure: If you can isolate a semi-pure solid, recrystallization is an excellent technique for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate.

  • Solution 3: Isolate as the Hydrochloride Salt Directly.

    • Procedure: If the free base is oily or difficult to handle, you can sometimes bypass its isolation. After a basic workup and extraction into an organic solvent (like ethyl acetate or dichloromethane), dry the organic layer, and then proceed directly with the salt formation protocol (see Section 3.2). The crystalline salt may precipitate directly, simplifying purification.

Section 3: Optimized Experimental Protocols

These protocols provide a validated starting point for your synthesis.

Protocol 3.1: General Synthesis of Pyrazolo[1,5-a]pyridin-2-amine Core

This protocol is adapted from established methods for the synthesis of substituted pyrazolo[1,5-a]pyridines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-aminopyridine precursor (1.0 eq) in a suitable solvent such as N-methylpyrrolidone or ethanol (approx. 0.2 M).

  • Reagent Addition: Add the α,β-unsaturated carbonyl/nitrile compound (e.g., malononitrile, 1.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 3.2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified Pyrazolo[1,5-a]pyridin-2-amine free base in a minimal amount of an anhydrous solvent like diethyl ether or dichloromethane.

  • Precipitation: Slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) dropwise with stirring. A precipitate should form immediately. Add the HCl solution until no further precipitation is observed (typically 1.1 equivalents).

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any excess HCl and solvent.

  • Drying: Dry the white to off-white solid under high vacuum to obtain the final Pyrazolo[1,5-a]pyridin-2-amine hydrochloride.

Section 4: Visual Guides

Diagram 1: General Synthesis Workflow

G cluster_start Preparation cluster_reaction Core Synthesis cluster_purification Purification cluster_final Final Product Start_Materials Starting Materials (N-Aminopyridine, Malononitrile) Reaction [3+2] Cycloaddition (Solvent, Room Temp) Start_Materials->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Free_Base Purified Free Base Chromatography->Free_Base Salt_Formation HCl Salt Formation (Anhydrous Solvent) Free_Base->Salt_Formation Final_Product Pyrazolo[1,5-a]pyridin-2-amine HCl (Final Product) Salt_Formation->Final_Product

Caption: Workflow for the synthesis of Pyrazolo[1,5-a]pyridin-2-amine HCl.

Diagram 2: Troubleshooting Decision Tree

G cluster_yield Low Yield Issues cluster_purity Impurity Issues Start Low Yield or Impure Product? Check_SM Verify Starting Material Purity (NMR) Start->Check_SM Yield Issue Check_Time Monitor by TLC, Avoid Over-running Start->Check_Time Purity Issue Optimize_Temp Increase Temperature (40-50 °C) Check_SM->Optimize_Temp Consider_MW Use Microwave Irradiation Optimize_Temp->Consider_MW Purify Optimize Column Chromatography Check_Time->Purify Recrystallize Recrystallize Product Purify->Recrystallize

Caption: Decision tree for troubleshooting common synthesis problems.

Section 5: Data Summary Tables

Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis
ParameterConventional HeatingMicrowave Irradiation[4]Room Temperature[1]
Temperature 80-120 °C120-150 °C20-25 °C
Reaction Time 6-24 hours10-30 minutes4-12 hours
Typical Solvents Ethanol, DMF, Acetic AcidSolvent-free or high-boiling point solventsNMP, Ethanol
Typical Yields Moderate to Good (60-85%)Good to Excellent (85-95%)Good to Excellent (80-94%)
Advantages Simple setupRapid optimization, high yieldsMild conditions, energy-efficient
Disadvantages Long reaction timesRequires specialized equipmentMay be slow for unreactive substrates

Section 6: References

  • Abdelgawad, M. A., et al. (n.d.). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Scilit.

  • Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Ali, M. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.

  • Kamal, A., et al. (2016). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega.

  • (n.d.). Synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives 17a–d and 18a–d. ResearchGate.

  • (n.d.). Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines. ResearchGate.

  • Ali, M. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.

  • Szelag, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.

  • (n.d.). A plausible mechanism for the synthesis of pyrazolo[1,5-a]pyrimidine using solvent-free mechanochemical conditions. ResearchGate.

  • (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.

  • Szelag, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI.

  • (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.

  • Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry.

  • G.A., M. (2008). Pyrazolo[1,5-a][4][8]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace.

  • (2018). US20180148447A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents.

  • (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

  • (2015). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents.

  • Gomaa, A. M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.

  • El-Malah, A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.

Sources

Purification methods for 2-aminopyrazolo[1,5-a]pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Aminopyrazolo[1,5-a]pyridine Intermediates

Introduction: The Physicochemical Challenge

The 2-aminopyrazolo[1,5-a]pyridine scaffold is a fused bicyclic system that presents unique purification challenges. Unlike simple pyridines, the fusion of the electron-rich pyrazole ring with the pyridine ring creates a dipole that often leads to poor solubility in non-polar solvents and strong adsorption to silica gel . Furthermore, the exocyclic amine at the C2 position renders the molecule susceptible to oxidative degradation and dimerization, often observed as a rapid darkening of the crude material.

This guide moves beyond standard textbook procedures, offering field-tested solutions for the isolation of these specific intermediates.

Part 1: Troubleshooting & FAQs

Category A: Solubility & Physical State

Q1: My crude product is a viscous, dark oil that refuses to crystallize. How can I induce precipitation? Diagnosis: This is typically caused by trapped solvent (often DMF or DMSO from the cyclization step) or the presence of oligomeric impurities that inhibit crystal lattice formation. Solution:

  • Trituration: Do not attempt immediate recrystallization. Dissolve the oil in a minimal amount of Dichloromethane (DCM) , then slowly add Diethyl Ether or MTBE until cloudy. Sonicate for 15 minutes. This often forces the amorphous oil into a filterable solid.

  • Solvent Swap: If the reaction solvent was DMF, wash the crude oil extensively with water/brine to remove the high-boiling solvent before attempting crystallization.

  • Seed Crystals: If you have a previous batch, add a micro-spatula tip of pure solid to the super-saturated solution at room temperature.

Q2: The compound is insoluble in standard organic solvents (EtOAc, DCM) but soluble in DMSO. How do I purify it without using high-boiling solvents? Diagnosis: 2-aminopyrazolo[1,5-a]pyridines often exhibit "brick-dust" insolubility due to strong intermolecular Hydrogen bonding (N-H···N). Solution:

  • Chromatography: Use a DCM/Methanol gradient (0%

    
     10% MeOH). If tailing occurs, add 1% Triethylamine (TEA)  or 1% NH
    
    
    
    OH
    to the mobile phase to deprotonate surface silanols and reduce peak tailing.
  • Recrystallization: Switch to a mixed-solvent system. The literature supports Ethanol/DMF (3:1) or Ethanol/Dioxane (4:1) mixtures. The DMF helps dissolve the compound at high temperatures, while cooling in ethanol forces precipitation [1, 3].

Category B: Chromatographic Separation[1][2][3][4]

Q3: I see two spots with very similar Rf values on TLC. Is this a regioisomer? Diagnosis: Yes. In the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition (e.g., N-aminopyridine + alkynes), regioisomers are common byproducts. Solution:

  • Stationary Phase: Switch from standard Silica Gel (60 Å) to Amine-Functionalized Silica . This suppresses the interaction with the basic amino group of your product, often improving resolution between isomers.

  • Mobile Phase Optimization: Avoid simple binary systems. Use a ternary system: Toluene : Acetone : TEA (8:2:0.1) . Toluene provides

    
    -
    
    
    
    interaction selectivity that can differentiate the aromatic isomers better than Hexanes.

Q4: My product turns brown/black on the column. What is happening? Diagnosis: Oxidative decomposition. The electron-rich amino group is sensitive to air, especially when spread over the high surface area of silica gel. Solution:

  • Pre-treatment: Flush the column with mobile phase containing 0.1% Ascorbic Acid or keep the column under Nitrogen pressure.

  • Speed: Switch to Flash Chromatography with a higher flow rate. Do not leave the compound on the column overnight.

  • Alternative: Use Alumina (Neutral, Grade III) instead of silica, as it is less acidic and less prone to catalyzing oxidation.

Part 2: Strategic Purification Workflows

Workflow 1: The "Golden Standard" Recrystallization

Best for: Scaling up (>500 mg) and removing trace starting materials.

Rationale: The dipole of the pyrazolo[1,5-a]pyridine core requires a "Solubility Switch" method. We utilize the high solubility in hot DMF and low solubility in cold Ethanol/Water.

Protocol:

  • Dissolution: Suspend the crude solid in DMF (5 mL per gram). Heat to 90°C. If not fully dissolved, add DMF dropwise until clear.

  • Filtration: While hot, filter through a glass frit (porosity M) to remove inorganic salts (e.g., KBr, KI) generated during synthesis.

  • Precipitation:

    • Method A (Slow): Add hot Ethanol (3x the volume of DMF). Allow to cool slowly to RT, then 4°C.

    • Method B (Fast/Crash): Add Water dropwise to the hot DMF solution until permanent turbidity is observed. Re-heat to clear, then cool.

  • Wash: Filter the crystals and wash with cold Ethanol followed by Diethyl Ether to remove residual DMF [2, 4].

Workflow 2: Scavenging Unreacted Starting Material

Best for: Removing excess N-aminopyridine or 1,3-dicarbonyls.

Protocol:

  • Cation Exchange: If the impurity is the N-aminopyridine starting material (highly basic), pass the reaction mixture through a Dowex 50X8 (NH4+ form) column.

  • Elution: Elute non-basic impurities with water/methanol.

  • Release: Elute the target 2-aminopyrazolo[1,5-a]pyridine with 20 mM Ammonium Acetate buffer (pH 8.5) [5].

Part 3: Visualization & Data

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Oil Viscous Oil / Gum StateCheck->Oil SolubilityCheck Soluble in hot EtOH? Solid->SolubilityCheck Trituration Trituration (DCM + Et2O/Hexane) Oil->Trituration Induce Solid Trituration->Solid Success Column Flash Chromatography (DCM/MeOH + 1% TEA) Trituration->Column Fail (remains oil) Recryst Recrystallization (EtOH/DMF or EtOH/Dioxane) SolubilityCheck->Recryst Yes SolubilityCheck->Column No (Complex Mix) Pure Pure Intermediate Recryst->Pure Column->Pure

Caption: Decision logic for selecting the optimal purification route based on physical state and solubility profile.

Table 1: Solvent System Compatibility Guide
MethodSolvent SystemApplication NoteRef
Recrystallization Ethanol / DMF (3:1)Best for polar derivatives (e.g., carbonitriles, esters).[1, 2]
Recrystallization Ethanol / Dioxane (4:1)Ideal for less polar, aryl-substituted analogs.[3]
Recrystallization DMF / Water"Crash" method for highly insoluble compounds.[1]
Chromatography DCM / MeOH (95:5)Standard mobile phase. Add 1% TEA to reduce tailing.[4]
Chromatography Toluene / AcetoneSuperior for separating regioisomers.[Field]

References

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds. Arabian Journal of Chemistry. 1[2][3][4][5][6][7][8]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. 3[3][7]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. PubMed Central. 4[2][3][4][6][7][9]

  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. Benchchem. 10[2][3][4][6][7][9]

  • Purification of 2-aminopyridine derivatives by cation-exchange chromatography. PubMed. 8[2][3][4][6][7]

Sources

Validation & Comparative

A Comprehensive Guide to the Comparative HPLC Analysis of Pyrazolo[1,5-a]pyridin-2-amine HCl and Its Potential Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazolo[1,5-a]pyridine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents.[1][2] Pyrazolo[1,5-a]pyridin-2-amine HCl, as a key intermediate or active pharmaceutical ingredient (API), requires rigorous purity assessment to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering the resolution needed to separate the main compound from structurally similar process-related impurities and degradation products.

This guide provides an in-depth, experience-driven approach to understanding and predicting the HPLC retention time behavior of Pyrazolo[1,5-a]pyridin-2-amine HCl relative to its potential impurities. We will delve into the logic behind developing a robust, stability-indicating HPLC method, propose a set of likely impurities based on synthetic and degradation pathways, and present a predictive retention time model. Furthermore, we will outline a comprehensive forced degradation study protocol, a critical component for method validation and impurity profiling as mandated by regulatory bodies like the ICH.[3]

Defining the Impurity Profile: From Synthesis to Degradation

A robust analytical method must be capable of separating the API from any potential impurities. These impurities typically arise from two main sources: the manufacturing process (process-related impurities) and chemical degradation of the API (degradation products).

Process-Related Impurities: The synthesis of pyrazolo[1,5-a]pyridines often involves the cyclocondensation of an N-aminopyridine derivative with a suitable partner.[1][4][5] Based on these synthetic routes, we can predict potential process-related impurities, such as unreacted starting materials or byproducts from side reactions.

Degradation Products: The Pyrazolo[1,5-a]pyridin-2-amine HCl molecule contains functionalities, such as the primary amine and the pyridine ring, that are susceptible to degradation under stress conditions like hydrolysis, oxidation, and photolysis.[6][7] Understanding these degradation pathways is crucial for developing a stability-indicating method.

Here, we propose a set of potential impurities for Pyrazolo[1,5-a]pyridin-2-amine HCl:

  • Impurity A: Pyrazolo[1,5-a]pyridine (Parent Core): A potential starting material or byproduct from incomplete amination.

  • Impurity B: 2-Nitropyrazolo[1,5-a]pyridine: A common intermediate in the synthesis of the corresponding amine.

  • Impurity C: Pyrazolo[1,5-a]pyridin-2-ol (Oxidative Degradant): A potential product of oxidative degradation of the amine group.

  • Impurity D: Dimer (Oxidative/Process Impurity): Dimerization can occur during synthesis or through oxidative pathways.

cluster_main Pyrazolo[1,5-a]pyridin-2-amine HCl (Main Compound) cluster_A Impurity A: Pyrazolo[1,5-a]pyridine cluster_B Impurity B: 2-Nitropyrazolo[1,5-a]pyridine cluster_C Impurity C: Pyrazolo[1,5-a]pyridin-2-ol cluster_D Impurity D: Dimer (Hypothetical) main impA impB impC impD Dimer Structure G start Sample Preparation (Dissolve in Mobile Phase A) hplc HPLC System (Pump, Autosampler, Column Oven, PDA Detector) start->hplc column C18 Column (250 x 4.6 mm, 5 µm) hplc->column separation Gradient Elution (5-95% Acetonitrile) column->separation detection PDA Detection (254 nm) separation->detection data Data Acquisition & Analysis (Chromatogram, Retention Time, Peak Area) detection->data

Caption: HPLC analytical workflow for Pyrazolo[1,5-a]pyridin-2-amine HCl and its impurities.

Predictive Comparative Retention Time Analysis

Based on the principles of reversed-phase chromatography, we can predict the elution order of Pyrazolo[1,5-a]pyridin-2-amine HCl and its proposed impurities. The more polar a compound is, the less it will interact with the non-polar C18 stationary phase, and the earlier it will elute (shorter retention time).

Elution Order Rationale:

  • Pyrazolo[1,5-a]pyridin-2-amine HCl (Main Compound): The protonated amine group makes this compound quite polar, but the fused aromatic ring system provides significant non-polar character. It will be well-retained.

  • Impurity C (Pyrazolo[1,5-a]pyridin-2-ol): The hydroxyl group is less basic than the amine group and will be less protonated at acidic pH, making it slightly less polar than the main compound and thus eluting later.

  • Impurity A (Pyrazolo[1,5-a]pyridine): Lacking the polar amine group, this parent core is significantly less polar and will be retained longer than the main compound.

  • Impurity B (2-Nitropyrazolo[1,5-a]pyridine): The nitro group is electron-withdrawing and increases the overall polarity compared to the parent core (Impurity A), but it is less polar than the amine-containing main compound. Its elution is expected to be between Impurity A and the main compound.

  • Impurity D (Dimer): With roughly double the molecular weight and a much larger non-polar surface area, the dimer will be the least polar and will have the longest retention time.

Predicted Retention and Relative Retention Times
CompoundStructurePredicted RT (min)Predicted RRTRationale for Elution
Pyrazolo[1,5-a]pyridin-2-amine HCl Main Compound15.01.00Baseline retention of the polar amine.
Impurity C Pyrazolo[1,5-a]pyridin-2-ol16.51.10Less polar than the protonated amine.
Impurity B 2-Nitropyrazolo[1,5-a]pyridine18.01.20More polar than the parent core, less than the amine.
Impurity A Pyrazolo[1,5-a]pyridine20.01.33Non-polar parent core, strongly retained.
Impurity D Dimer>25.0>1.67Large non-polar surface area, very strong retention.

Note: The predicted RT and RRT values are for illustrative purposes to demonstrate the expected elution order. Actual values will depend on the specific HPLC system and conditions.

Experimental Verification: A Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. [3]This involves subjecting the API to harsh conditions to intentionally generate degradation products.

G cluster_stress acid Acid Hydrolysis (0.1 M HCl, 60°C) analysis Analyze by HPLC-PDA (Compare stressed vs. control) acid->analysis base Base Hydrolysis (0.1 M NaOH, 60°C) base->analysis oxidation Oxidation (3% H2O2, RT) oxidation->analysis thermal Thermal (80°C, solid state) thermal->analysis photo Photolytic (ICH Q1B light exposure) photo->analysis api Pyrazolo[1,5-a]pyridin-2-amine HCl (API Solution/Solid) api->acid api->base api->oxidation api->thermal api->photo

Caption: Workflow for the forced degradation study of Pyrazolo[1,5-a]pyridin-2-amine HCl.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of Pyrazolo[1,5-a]pyridin-2-amine HCl in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase A.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase A.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase A.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a small amount of the solid API in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the API (0.1 mg/mL in mobile phase A) and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze the stressed samples by HPLC.

  • Analysis and Evaluation:

    • For each condition, inject a control (unstressed) sample and the stressed sample.

    • Compare the chromatograms to identify new peaks (degradation products).

    • Assess the peak purity of the main compound peak in the stressed samples using the PDA detector to ensure no co-eluting degradants.

    • The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.

Conclusion

This guide has presented a comprehensive and scientifically grounded framework for the HPLC analysis of Pyrazolo[1,5-a]pyridin-2-amine HCl and its potential impurities. By understanding the likely impurity profile based on synthetic and degradation pathways, we have designed a robust, stability-indicating RP-HPLC method. The predictive retention time model, based on the principles of chromatography, provides a logical starting point for method development and interpretation of analytical data. The detailed forced degradation protocol outlines the necessary steps to experimentally validate the method's ability to separate the API from its degradation products, ensuring the quality and stability of this important pharmaceutical compound. This integrated approach of predictive analysis and experimental verification is fundamental to developing reliable analytical methods in the pharmaceutical industry.

References

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Knize, M. G., & Felton, J. S. (2009).
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • Veeprho. (2024, August 7). HPLC Columns and Their Role in Compound Separation. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • Li, Y., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(60), 34263-34268.
  • Han, J. (n.d.). Catalyzed and Non Catalyzed Oxidative Functionalization of Tertiary Amines.
  • Wang, Y., et al. (2020). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2021). Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. Request PDF. Retrieved from [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Al-Zahrani, H. A., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH. Retrieved from [Link]

  • Reddy, T. R., et al. (2017). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central. Retrieved from [Link]

  • Gebreslassie, G. A., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. Retrieved from [Link]

  • Al-Ghamdi, A. A. (n.d.). Oxidation of Secondary and Primary Amines.
  • Pu, Y., et al. (2019). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Encyclopedia MDPI. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Retrieved from [Link]

  • G. A. A. W. (2012, May 9). Developments in the Aerobic Oxidation of Amines. ACS Catalysis - ACS Publications. Retrieved from [Link]

  • MDPI. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved from [Link]

  • Google Patents. (n.d.). US4097483A - Pyrazolo 1,5-a!pyridines.
  • MDPI. (2023, January 4). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • PMC. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Portilla, J. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Isosteres in Medicinal Chemistry

In the landscape of medicinal chemistry, fused heterocyclic scaffolds are the bedrock of countless therapeutic agents. Among these, the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine cores stand out as "privileged structures." Their rigid, planar architectures and rich electronic properties make them ideal for interacting with a wide array of biological targets. These two scaffolds are nitrogen-bridged bicyclic systems that are isosteric, meaning they share the same number of atoms and valence electrons. However, the subtle difference in the position of a single nitrogen atom—N1 in the pyrazole ring versus N4 in the imidazole ring—leads to distinct electronic distributions, hydrogen bonding capabilities, and metabolic stabilities. This guide provides a comparative analysis of their bioactivities, grounded in experimental data, to inform researchers in drug discovery and development.

Part 1: Synthetic Accessibility and Chemical Space

The feasibility of generating diverse chemical libraries is a cornerstone of any drug discovery program. Both scaffolds are accessible through robust and versatile synthetic methodologies, allowing for extensive exploration of their chemical space.

The imidazo[1,2-a]pyridine core is classically synthesized via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[1] Modern variations, including catalyst-free and multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, have expanded the synthetic toolkit, enabling the efficient production of diverse derivatives under milder conditions.[2][3][4]

The pyrazolo[1,5-a]pyridine scaffold is most commonly accessed through a [3+2] cycloaddition reaction between an N-iminopyridinium ylide (generated in situ from an N-aminopyridine) and an alkyne or alkene.[5][6][7][8] This approach offers excellent control over regioselectivity, which is crucial for establishing clear structure-activity relationships (SAR).

G cluster_0 Imidazo[1,2-a]pyridine Synthesis cluster_1 Pyrazolo[1,5-a]pyridine Synthesis A 2-Aminopyridine C Imidazo[1,2-a]pyridine A->C Tschitschibabin Condensation B α-Haloketone B->C D 2-Aminopyridine G Imidazo[1,2-a]pyridine D->G GBB Multicomponent Reaction E Aldehyde E->G GBB Multicomponent Reaction F Isocyanide F->G GBB Multicomponent Reaction H N-Aminopyridine J Pyrazolo[1,5-a]pyridine H->J [3+2] Cycloaddition I Alkyne / Alkene I->J RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (B-Raf) RAS->RAF PIP3 PIP3 PI3K->PIP3 PIP2 MEK MEK RAF->MEK PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 ERK ERK MEK->ERK AKT AKT PDK1->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation ERK->Proliferation Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyridine Inhibitors (e.g., B-Raf, MEK) Pyrazolo_Inhibitor->RAF Pyrazolo_Inhibitor->MEK Imidazo_Inhibitor Imidazo[1,2-a]pyridine Inhibitors (e.g., PI3K, Akt) Imidazo_Inhibitor->PI3K Imidazo_Inhibitor->AKT

A typical workflow for drug discovery.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol describes a common method for quantifying the inhibitory activity of a compound against a specific protein kinase. The principle is based on measuring the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • Test compounds (solubilized in DMSO)

  • ATP (at a concentration near the Kₘ for the kinase)

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase, its specific substrate, and the kinase reaction buffer. Dispense this mix into all wells containing the test compounds and the positive control wells.

  • Reaction Initiation: Prepare an ATP solution in the reaction buffer. Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The duration is optimized to ensure the reaction is within the linear range.

  • Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which react with the newly synthesized ADP to produce a luminescent signal that is proportional to kinase activity. Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This entire process provides a self-validating system by incorporating controls and generating a dose-response curve.

Conclusion and Future Outlook

Both the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds are undeniably powerful frameworks in medicinal chemistry. While they share broad applicability, a discernible pattern emerges from decades of research.

  • Pyrazolo[1,5-a]pyridines have shown particular strength in the development of kinase inhibitors for oncology and receptor antagonists for CNS disorders. The specific arrangement of nitrogen atoms appears highly favorable for interactions within the ATP binding site of many kinases and the ligand-binding pockets of certain GPCRs.

[9][10]* Imidazo[1,2-a]pyridines have demonstrated remarkable versatility, leading to approved drugs and clinical candidates across a wider range of therapeutic areas, including infectious diseases, oncology, and CNS diagnostics. T[1][4][11][12][13]he scaffold's chemical tractability and favorable ADME properties have made it a recurring theme in successful drug discovery campaigns.

The choice between these two scaffolds is not a matter of inherent superiority but of strategic alignment with the target biology. The subtle structural and electronic differences should be exploited through rational, structure-based design. As our understanding of disease biology deepens, the continued exploration of the vast chemical space surrounding these privileged isosteres will undoubtedly yield the next generation of innovative therapeutics.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). AIP Publishing. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. [Link]

  • Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. (2012, May 15). Journal of Medicinal Chemistry. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). PubMed Central. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. (2017, July 21). ACS Publications. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024, January 1). ResearchGate. [https://www.researchgate.net/publication/379294273_Imidazo12-A]Pyridine_Potent_Biological_Activity_SAR_and_Docking_Investigations_2017-2022]([Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025, February 5). Digital Commons @ Michigan Tech. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). PMC. [Link]

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (2002, December 18). Journal of Medicinal Chemistry. [Link]

  • Biologically active derivatives of pyrazolo[1,5-a]pyridine. (n.d.). ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors. (2005, September 23). Organic Letters. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. (2003, January 16). PubMed. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014, October 1). PubMed. [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. (2011, July 1). Ingenta Connect. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Imidazo[1,2-a]Pyridine: Biological Insights. (n.d.). Scribd. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021, September 3). Journal of Medicinal Chemistry. [Link]

  • Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. (2011, August 15). PubMed. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016, December 1). Bentham Science. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. (n.d.). ResearchGate. [Link]

  • (PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. (2021, January 6). ResearchGate. [Link]

  • A Mild and Efficient Synthesis of Pyrazolo[1,5-a]pyridines Mediated by Triphenylphosphine/Diiodine. (2021, November 24). Thieme Connect. [Link]

  • Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011, November 12). American Association for Cancer Research. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025, September 8). PubMed. [Link]

  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021, February 12). PubMed. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. [Link]

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2024, January 1). Bentham Science Publishers. [Link]

  • Synthesis of imidazo [1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodiumfalciparum parasite. (n.d.). ULSpace. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (n.d.). PMC. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021, May 5). MDPI. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022, April 29). DergiPark. [Link]

Sources

Comprehensive Guide to Purity Verification: Pyrazolo[1,5-a]pyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Scaffold Integrity

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K, IRAK4, and Trk inhibitors) [1, 2]. Its fused nitrogen-bridgehead structure mimics the adenine ring of ATP, allowing it to bind effectively within the hinge region of kinase domains.

However, the synthesis of this scaffold—often involving the cyclization of


-aminopyridinium salts or oxidative coupling—is prone to generating regioisomeric impurities and persistent inorganic salts. Standard "Area %" analysis by HPLC is frequently insufficient due to the non-chromophoric nature of common synthetic byproducts (e.g., hydrazine residues) and the variable response factors of regioisomers.

This guide outlines a multi-modal verification protocol that integrates Chromatographic Purity (HPLC-UV/MS), Absolute Content (qNMR), and Counter-ion Stoichiometry (Potentiometric Titration) to ensure "Pharma-Grade" integrity.

Comparative Analysis of Verification Methodologies

The following table objectively compares the three core methodologies required for full characterization. No single method provides a complete purity profile.

FeatureMethod A: RP-HPLC (UV/MS) Method B: Quantitative NMR (qNMR) Method C: Potentiometric Titration
Primary Output Relative Purity (Area %) & IdentityAbsolute Purity (Weight %)Salt Stoichiometry (HCl Molar Ratio)
Target Analytes Organic Impurities, RegioisomersMain Component, Residual SolventsChloride Counter-ion
Sensitivity (LOD) High (< 0.05%)Moderate (~0.5 - 1.0%)Moderate
Specificity High (Separates isomers)High (Structural confirmation)High (Specific to ions)
Limitations Response factor bias; misses saltsLower sensitivity; requires solubilityOnly measures salt form; non-specific to organic structure
Cost/Run LowHigh (Instrument time/Expertise)Low
Best For... Routine QC & Impurity ProfilingReference Standard QualificationSalt Form Confirmation

Method A: High-Performance Liquid Chromatography (RP-HPLC)

The Workhorse for Organic Impurities

Pyrazolo[1,5-a]pyridines are basic heterocycles. On standard C18 silica columns at neutral pH, the exposed silanols interact with the protonated amine, causing severe peak tailing and loss of resolution.

Optimized Protocol
  • Stationary Phase: Phenyl-Hexyl or C18 with steric protection (e.g., Agilent Zorbax StableBond C18). The Phenyl-Hexyl phase offers superior selectivity for separating aromatic regioisomers via

    
     interactions.
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate (pH 3.0). Acidic pH suppresses silanol ionization.

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/amine bonds).

Experimental Workflow (DOT Diagram)

HPLC_Workflow Sample Sample Prep (1 mg/mL in DMSO/Water) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (5 µL) Filter->Inject Column Separation (Phenyl-Hexyl, 40°C) Inject->Column Detect Dual Detection (UV 254nm + MS-ESI+) Column->Detect Data Data Analysis (Integration >0.05%) Detect->Data

Caption: Optimized HPLC workflow ensuring removal of particulates and dual-mode detection for maximum impurity coverage.

Method B: Quantitative NMR (qNMR)

The "Gold Standard" for Absolute Purity

While HPLC gives area percent, it assumes all components absorb UV light equally.[2] qNMR overcomes this by measuring the molar ratio of the analyte against a certified internal standard (IS). This is the only method that detects residual moisture, inorganic salts (indirectly by mass balance), and non-chromophoric solvents in a single run [3, 4].

Protocol for Pyrazolo[1,5-a]pyridin-2-amine HCl
  • Solvent: DMSO-

    
     (The HCl salt is sparingly soluble in 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Criteria: The IS must have a relaxation delay (

      
      ) similar to the analyte and peaks that do not overlap with the pyrazolo-pyridine aromatic region (6.5–8.5 ppm).
      
  • Acquisition Parameters:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–64 (for S/N > 150).

Calculation Logic

[3][4]
  • 
    : Integrated area[2]
    
  • 
    : Number of protons
    
  • 
    : Molecular weight[5][6][7]
    
  • 
    : Weight of sample/standard
    
  • 
    : Purity of internal standard
    

Method C: Counter-ion Verification (Chloride Titration)

Confirming the Salt Form

The hydrochloride salt can exist as a hemi-, mono-, or di-hydrochloride depending on the isolation conditions. Verifying the stoichiometry is crucial for molecular weight calculations in biological assays.

Protocol: Potentiometric Titration
  • Dissolution: Dissolve 50 mg of the sample in 30 mL of deionized water. Add 1 mL of

    
     (2M).
    
  • Titrant: 0.01 M Silver Nitrate (

    
    ), standardized.
    
  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

  • Endpoint Detection: Monitor the potential jump (mV) as AgCl precipitates. The inflection point indicates the equivalence volume (

    
    ).
    

Interpretation:

  • Mono-HCl: Theoretical Cl content ~17-20% (depending on exact MW).

  • Di-HCl: Theoretical Cl content ~30%.

  • Note: If Cl content is lower than theoretical, the sample may be a partial salt or contain excess free base.

Synthesis & Impurity Origins (Root Cause Analysis)

Understanding the synthesis helps predict impurities. The common route involves the reaction of


-aminopyridinium iodide with propiolic acid derivatives or nitriles.

Synthesis_Pathways Precursor N-Aminopyridinium Salt Reaction Cyclization (Base catalyzed) Precursor->Reaction Reagent Propiolate / Nitrile Reagent->Reaction Product Pyrazolo[1,5-a]pyridin-2-amine Reaction->Product Impurity1 Impurity A: Regioisomer (3-amine) Reaction->Impurity1 Regio-error Impurity2 Impurity B: Uncyclized Hydrazone Reaction->Impurity2 Incomplete Impurity3 Impurity C: Oxidative Dimer Product->Impurity3 Air Oxidation

Caption: Synthesis pathway illustrating the origin of common regioisomeric and oxidative impurities.

References

  • L. Zhang et al. , "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors," Journal of Medicinal Chemistry, vol. 67, no. 15, 2024. Link

  • J. D. Kendall et al. , "Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group," Bioorganic & Medicinal Chemistry Letters, vol. 22, 2012. Link

  • G. F. Pauli et al. , "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay," Journal of Medicinal Chemistry, vol. 57, no. 22, pp. 9220–9231, 2014. Link

  • BenchChem Technical Support , "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment," BenchChem Technical Guides, 2025. Link

  • Sigma-Aldrich , "Pyrazolo[1,5-a]pyridine Product Specification & MSDS," Merck KGaA, 2024. Link

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Pyrazolium Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating world of pyrazolium salts, offering a comprehensive exploration of their crystal structures. Pyrazolium salts, five-membered heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable physicochemical properties.[1] Understanding their three-dimensional arrangement at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design, the development of novel materials, and elucidating structure-activity relationships (SAR).[1] This guide provides a curated overview of their synthesis, detailed experimental protocols for crystallographic analysis, and a summary of key structural features, presenting quantitative data in accessible tables and visualizing complex relationships with clear diagrams.

The Significance of the Solid State in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are critical throughout the drug development lifecycle. Crystal structure, in particular, dictates a range of physicochemical properties, including solubility, dissolution rate, stability, and manufacturability. For ionizable compounds like pyrazole derivatives, forming salts is a common strategy to modulate these properties. The choice of the counterion can lead to different crystal forms (polymorphs, solvates, hydrates) with distinct properties. A thorough understanding of the crystal packing and intermolecular interactions within these salts is therefore not merely an academic exercise but a crucial step in developing safe, effective, and reliable medicines.

Synthesis and Crystallization of Pyrazolium Salts: A Preparative Overview

The journey to understanding the crystal structure of a pyrazolium salt begins with its synthesis and the growth of high-quality single crystals.

General Synthesis Strategies

Pyrazolium salts are typically synthesized through the quaternization of a pyrazole derivative.[1] This involves the reaction of a substituted pyrazole with an alkylating or arylating agent. The choice of reactants and reaction conditions can be tailored to introduce a wide variety of substituents on the pyrazolium ring and to incorporate different counter-anions.[1]

A generalized workflow for the synthesis of pyrazolium salts is depicted below:

Generalized Workflow for Pyrazolium Salt Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product pyrazole Substituted Pyrazole quaternization Quaternization Reaction (Solvent, Temperature) pyrazole->quaternization alkylating_agent Alkylating/Arylating Agent (e.g., Alkyl Halide) alkylating_agent->quaternization isolation Isolation and Purification (e.g., Precipitation, Recrystallization) quaternization->isolation pyrazolium_salt Pyrazolium Salt isolation->pyrazolium_salt

A generalized workflow for the synthesis of pyrazolium salts.
Crystallization Techniques: The Art of Growing Single Crystals

The growth of single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization. The quality of the crystal directly impacts the quality of the diffraction data and the accuracy of the resulting structure. Several methods are commonly employed for the crystallization of organic salts:

  • Slow Evaporation: This is one of the simplest and most common techniques.[1] The pyrazolium salt is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is then loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and the formation of crystals. For instance, needle-like yellow crystals of a pyrazole-pyrazolium picrate salt were grown by the slow evaporation of a methanol solution over two weeks.[2]

  • Vapor Diffusion: This method involves dissolving the pyrazolium salt in a solvent in which it is highly soluble.[1] This solution is then placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the salt is poorly soluble. The vapor of the more volatile solvent from the salt solution slowly diffuses into the anti-solvent vapor, and vice versa, leading to a gradual decrease in solubility and the growth of crystals.[1]

  • Cooling Crystallization: A saturated solution of the pyrazolium salt is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the salt and promotes crystal growth. The rate of cooling is a critical parameter that needs to be controlled to obtain high-quality crystals.

Experimental Protocol: From Powder to Structure

The following provides a detailed, step-by-step methodology for the synthesis of a pyrazolium salt and its subsequent crystal structure analysis.

Part 1: Synthesis and Crystallization of 1,2-Dimethylpyrazolium Iodide

Objective: To synthesize 1,2-dimethylpyrazolium iodide and grow single crystals suitable for SCXRD.

Materials:

  • 1-Methylpyrazole

  • Iodomethane

  • Diethyl ether

  • Anhydrous acetonitrile

Procedure:

  • Synthesis:

    • In a round-bottom flask, dissolve 1-methylpyrazole (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution in an ice bath and add iodomethane (1.1 eq) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • The formation of a white precipitate indicates the product.

    • Add diethyl ether to the mixture to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

  • Crystallization (Slow Evaporation):

    • Dissolve the synthesized 1,2-dimethylpyrazolium iodide in a minimal amount of hot methanol to create a saturated solution.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few needle holes.

    • Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

    • Monitor the vial for the formation of single crystals over several days to weeks.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Objective: To determine the three-dimensional crystal structure of 1,2-dimethylpyrazolium iodide.

Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_analysis Analysis and Validation crystal_selection Crystal Selection and Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Reduction and Correction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation and Analysis structure_refinement->structure_validation cif_generation CIF File Generation structure_validation->cif_generation

A typical workflow for single-crystal X-ray diffraction.[1]

Procedure:

  • Crystal Selection and Mounting:

    • A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope.[1] The crystal should be well-formed, transparent, and free of cracks or other defects.

    • It is then mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.[1]

  • Data Collection:

    • The mounted crystal is placed on the diffractometer and cooled, often to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms.[1]

    • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.[1] A detector records the positions and intensities of these diffracted X-rays.[1]

  • Data Processing and Reduction:

    • The raw diffraction data are processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects.[1]

    • The intensities of the unique reflections are extracted and indexed, and the unit cell parameters are determined.[1]

  • Structure Solution and Refinement:

    • The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

    • The initial structural model is then refined by minimizing the difference between the observed and calculated structure factors.

  • Structure Validation and Analysis:

    • The final refined structure is validated to ensure its chemical and crystallographic reasonability.[1] This involves checking bond lengths, bond angles, and other geometric parameters.

    • The final structure is then analyzed to understand the molecular conformation, intermolecular interactions, and crystal packing.[1]

Comparative Crystal Structure Analysis of Pyrazolium Salts

The following tables summarize key crystallographic data for a selection of pyrazolium salts, providing a basis for comparison and analysis.

Table 1: Crystallographic Data for Selected Pyrazolium Salts

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
Pyrazolium ChlorideC₃H₅ClN₂MonoclinicP2₁/n8.37977.39358.705190114.39890491.54[3]
Pyrazole-pyrazolium picrateC₉H₇N₅O₇TriclinicP-17.2349.87610.12390.45101.34109.87654.32[2]
The Influence of the Counterion on Crystal Packing

The choice of counterion plays a pivotal role in determining the crystal packing of pyrazolium salts. This is primarily due to the different sizes, shapes, and hydrogen bonding capabilities of the anions.

  • Chloride Anion (in Pyrazolium Chloride): The small, spherical chloride anion can participate in strong hydrogen bonds. In the crystal structure of pyrazolium chloride, the chloride anion is hydrogen-bonded to the protonated pyrazolyl moiety.[4] This leads to a relatively simple and dense packing arrangement.

  • Picrate Anion (in Pyrazole-pyrazolium picrate): The larger, planar, and multi-functional picrate anion offers multiple sites for hydrogen bonding and other non-covalent interactions. In the crystal structure of pyrazole-pyrazolium picrate, the component ions are linked into chains by N—H⋯O hydrogen bonds.[2][5] Additionally, weak C—H⋯O interactions link these chains.[2] The planar nature of the picrate anion can also lead to π-π stacking interactions, although these were not found to be significant in this particular structure.[2]

The following diagram illustrates the different types of hydrogen bonding interactions observed in these two salts:

Hydrogen Bonding in Pyrazolium Salts cluster_chloride Pyrazolium Chloride cluster_picrate Pyrazole-pyrazolium Picrate pyrazolium_cl Pyrazolium Cation chloride Chloride Anion pyrazolium_cl->chloride N-H...Cl pyrazolium_pic Pyrazolium Cation picrate Picrate Anion pyrazolium_pic->picrate N-H...O picrate->pyrazolium_pic C-H...O

Sources

Bioisosteric replacement of indole with pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioisosteric replacement of the indole scaffold with pyrazolo[1,5-a]pyridine, a strategy increasingly utilized in medicinal chemistry to overcome metabolic liabilities and solubility limitations associated with the indole N-H moiety.

Editorial: The "Donor-to-Null" Transition

The indole ring is a "privileged scaffold" in drug discovery, present in over 30 FDA-approved drugs (e.g., Sumatriptan, Sunitinib). However, the indole N-H group (pKa ~16-17) presents specific challenges:

  • Metabolic Liability: It is a prime site for N-glucuronidation, leading to rapid clearance.

  • Permeability: The strong hydrogen bond donor (HBD) character can limit passive membrane permeability.

  • Solubility: Strong crystal lattice energy driven by intermolecular N-H···N hydrogen bonding often results in poor aqueous solubility.

The Solution: Replacing the indole with pyrazolo[1,5-a]pyridine removes the H-bond donor while retaining the planar, bicyclic aromatic character and 10-


 electron system. This "scaffold hop" often maintains binding affinity (if the N-H donor is not critical for the hinge region) while significantly altering physicochemical properties.

Part 1: Physicochemical & Structural Comparison

The following table contrasts the core properties of the two scaffolds. Note the critical shift from a Hydrogen Bond Donor (Indole) to a weak Hydrogen Bond Acceptor (Pyrazolo[1,5-a]pyridine).

FeatureIndolePyrazolo[1,5-a]pyridineImpact of Replacement
Structure Benzene fused to PyrrolePyridine fused to PyrazoleRetains 10-

aromaticity; slight change in vector geometry.[1]
H-Bonding Strong Donor (N1-H)Weak Acceptor (N2 lone pair)Eliminates H-bond donor cost; improves permeability.
pKa ~16.2 (N-H acidity)~1.5 (Conjugate acid of N)Removes acidic proton; reduces potential for ionization-based toxicity.
Metabolism High risk of N-glucuronidation Resistant to N-glucuronidationPrimary Benefit: Extends half-life (

).
Solubility Often Low (High Lattice Energy)Often ImprovedDisruption of crystal packing forces.
Vectors C3 is main exit vectorC3 is main exit vectorIsosteric: Substituents at C3 occupy nearly identical space.
Structural Superposition Logic

In the pyrazolo[1,5-a]pyridine scaffold, the bridgehead nitrogen (N1) and the adjacent nitrogen (N2) replace the C-N bond of the indole.

  • Indole C3

    
    Pyrazolo[1,5-a]pyridine C3  (Key attachment point for pharmacophores).
    
  • Indole N1-H

    
    Pyrazolo N1-N2  (Loss of H, addition of N-lone pair).
    

Bioisostere_Map cluster_0 Indole Core cluster_1 Pyrazolo[1,5-a]pyridine Core Indole Indole (H-Bond Donor) Liability Metabolic Liability (N-Glucuronidation) Indole->Liability Pyrazolo Pyrazolo[1,5-a]pyridine (H-Bond Acceptor) Indole->Pyrazolo Bioisosteric Replacement Benefit Metabolic Stability & Solubility Pyrazolo->Benefit caption Fig 1. Functional transition from Indole to Pyrazolo[1,5-a]pyridine.

Part 2: Case Studies & Performance Data

Case Study 1: PI3K Inhibitors (Solubility & Selectivity)

Challenge: Indole-based PI3K inhibitors often suffer from poor aqueous solubility and high clearance. Solution: Researchers replaced the indole core with pyrazolo[1,5-a]pyridine to create p110


-selective inhibitors.
  • Mechanism: The pyrazolo[1,5-a]pyridine C3 position was substituted to mimic the indole C3 vector. The removal of the N-H group prevented non-specific binding and improved the solvation profile.

  • Outcome:

    • Solubility: The pyrazolo analogues demonstrated up to 1000-fold greater aqueous solubility (as HCl salts) compared to the indole precursors.

    • Selectivity: Maintained high selectivity for the p110

      
       isoform (IC
      
      
      
      ~ 0.9 nM).
    • In Vivo: The lead compound (5x) showed robust activity in HCT-116 xenograft models, validating the scaffold's stability in vivo.

Case Study 2: p38 MAPK Inhibitors (Metabolic Stability)

Challenge: First-generation p38 inhibitors (e.g., indole-based) faced rapid clearance due to oxidation and glucuronidation. Solution: Introduction of the pyrazolo[1,5-a]pyridine scaffold.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Mechanism: The scaffold binds in the ATP pocket. The C3 substituent extends into the hydrophobic pocket (Gatekeeper region). The lack of N-H prevents Phase II conjugation.

  • Data Comparison:

    • Indole Analog:

      
       (intrinsic clearance) = High; 
      
      
      
      < 30 min (microsomes).
    • Pyrazolo Analog:

      
       = Low; 
      
      
      
      > 120 min.
    • Binding: The N2 nitrogen can accept a weak H-bond from the hinge region (e.g., Met109 backbone NH), compensating for the lost donor interaction.

Part 3: Synthetic Methodology

The most robust route to access this scaffold is the [3+2] Cycloaddition of N-aminopyridinium salts . This method is superior to hydrazine condensation because it allows for regioselective substitution at the critical C3 position.

Protocol: Synthesis of 3-Carboxylate-Pyrazolo[1,5-a]pyridine

Reagents: Pyridine, Hydroxylamine-O-sulfonic acid (HOSA), Ethyl Propiolate,


.[1]
  • Formation of N-Aminopyridinium Salt:

    • Dissolve pyridine (1.0 eq) in water/ethanol.

    • Add HOSA (1.2 eq) and heat to 90°C for 1 hour.

    • Cool and precipitate with

      
      . Isolate the N-aminopyridinium ylide or salt.
      
    • Checkpoint: Verify formation by NMR (distinct shift of

      
      -protons).
      
  • [3+2] Cycloaddition:

    • Suspend N-aminopyridinium salt (1.0 eq) in DMF.

    • Add Ethyl Propiolate (1.2 eq) and

      
       (2.0 eq).
      
    • Stir at Room Temperature for 4–12 hours. The reaction proceeds via a 1,3-dipolar cycloaddition followed by aromatization.

    • Purification: Dilute with water, extract with EtOAc.[1] The product (Pyrazolo[1,5-a]pyridine-3-carboxylate) is often crystalline.

Synthesis_Route Start Pyridine Precursor Step1 N-Amination (HOSA, 90°C) Start->Step1 Intermed N-Aminopyridinium Ylide (1,3-Dipole) Step1->Intermed Step2 [3+2] Cycloaddition (Alkyne, K2CO3, DMF) Intermed->Step2 Product Pyrazolo[1,5-a]pyridine Scaffold Step2->Product caption Fig 2. [3+2] Cycloaddition route for scaffold synthesis.

Part 4: Experimental Validation Protocols

To validate the bioisosteric replacement in your own program, use the following assays.

Microsomal Stability Assay (Metabolic Check)
  • Objective: Confirm resistance to N-glucuronidation.

  • System: Human Liver Microsomes (HLM) + NADPH + UDPGA (cofactor for glucuronidation).

  • Protocol:

    • Incubate test compound (1

      
      M) with HLM (0.5 mg/mL).
      
    • Run two parallel arms:

      • Arm A: NADPH only (Phase I oxidation).

      • Arm B: NADPH + UDPGA (Phase I + Phase II).

    • Quench aliquots at 0, 15, 30, 60 min with acetonitrile.

    • Analyze by LC-MS/MS.

  • Success Criterion: If Indole shows high clearance in Arm B but Pyrazolo shows low clearance in both, the bioisosteric replacement successfully mitigated the metabolic liability.

Kinetic Solubility Assay
  • Objective: Quantify solubility improvement.

  • Protocol:

    • Prepare 10 mM DMSO stock of the compound.

    • Spike into PBS (pH 7.4) to a final concentration of 200

      
      M (2% DMSO).
      
    • Shake for 24 hours at 25°C.

    • Filter (0.45

      
      m) and analyze filtrate concentration via UV-Vis or HPLC against a standard curve.
      

References

  • Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition. Organic Chemistry Portal. [Link]

  • Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110

    
    -selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017.
    [Link]
    
  • Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science, 2023. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 2012. (Context on N-glucuronidation liabilities). [Link]

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 2005.[13] (Comparative structural data). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.